molecular formula C14H18N4O B7532346 N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B7532346
M. Wt: 258.32 g/mol
InChI Key: JLAUSRQUKKDMKK-UHFFFAOYSA-N
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Description

N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with cycloheptylamine. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific cycloheptyl substitution, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable scaffold for developing targeted therapeutic agents .

Properties

IUPAC Name

N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(16-11-6-3-1-2-4-7-11)12-10-13-15-8-5-9-18(13)17-12/h5,8-11H,1-4,6-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAUSRQUKKDMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NN3C=CC=NC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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